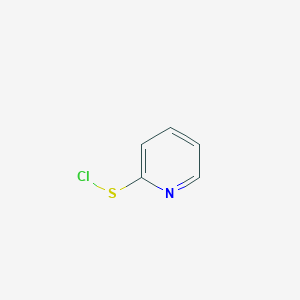
pyridin-2-yl sulfenyl chloride
Cat. No. B8638905
Key on ui cas rn:
59089-57-5
M. Wt: 145.61 g/mol
InChI Key: LPSGLVVLTUUMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04340535
Procedure details


2.4 g of 2-pyridine sulfenyl chloride are dissolved in 40 ml of methylene chloride, and a solution of 1.75 g of 3-mercaptopropionic acid in 10 ml of methylene chloride is added slowly, whilst stirring and cooling with an ice bath. When the addition is complete, the mixture is stirred at ambient temperature for 15 hours. 50 ml of water are added and the pH is brought to 4.5 by adding 1 N sodium hydroxide solution. The organic phase is separated off and dried over sodium sulphate and the solvent is evaporated off to dryness. An oily product remains and this crystallises (1.8 g). It is purified by dissolution in 16.8 ml of a 0.5 M aqueous solution of sodium bicarbonate. Activated charcoal is added, the solution is filtered and the expected product is then precipitated by adding concentrated acetic acid (0.5 ml) so as to bring the pH to between 3 and 3.5. The precipitate is filtered off and dried under high vacuum and a solid (1.3 g), melting point (capillary method): 62°-64° C., is obtained.






Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[S:7]Cl.[SH:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].O.[OH-].[Na+]>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[S:7][S:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)SCl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1.75 g
|
|
Type
|
reactant
|
|
Smiles
|
SCCC(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
whilst stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling with an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at ambient temperature for 15 hours
|
|
Duration
|
15 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated off
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated off to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
this crystallises (1.8 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It is purified by dissolution in 16.8 ml of a 0.5 M aqueous solution of sodium bicarbonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Activated charcoal is added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the expected product is then precipitated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding concentrated acetic acid (0.5 ml) so as
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
62°-64° C., is obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=C(C=CC=C1)SSCCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
